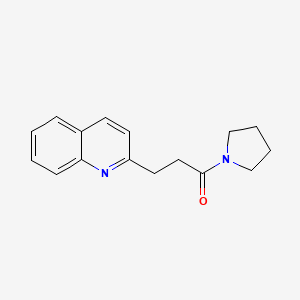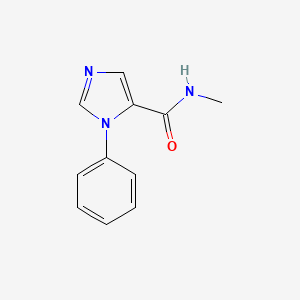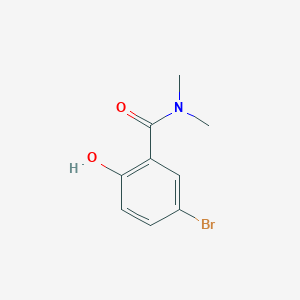![molecular formula C17H23N3O B7509797 2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509797.png)
2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one, also known as PHM-5, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. PHM-5 is a phthalazinone derivative that has been found to exhibit potent and selective inhibition of the dopamine transporter (DAT) in the brain, making it a promising candidate for the development of new drugs for the treatment of psychiatric disorders such as depression and addiction.
作用機序
2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one works by selectively inhibiting the dopamine transporter, thereby increasing the concentration of dopamine in the synaptic cleft and enhancing dopaminergic neurotransmission. This mechanism of action is similar to that of other drugs used to treat psychiatric disorders, such as cocaine and amphetamines, which also act by increasing dopamine levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and not fully understood. However, studies have shown that this compound can increase extracellular levels of dopamine in the brain, which can lead to changes in behavior and mood. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have therapeutic potential for the treatment of psychiatric disorders.
実験室実験の利点と制限
One of the main advantages of 2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one for lab experiments is its high selectivity for the dopamine transporter, which makes it a useful tool for investigating the role of this protein in the brain. However, one limitation of this compound is that it is a relatively new compound and its effects on the brain are not fully understood. Additionally, this compound is not currently approved for use in humans, so further research is needed to determine its safety and efficacy as a potential drug for the treatment of psychiatric disorders.
将来の方向性
There are several future directions for research on 2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one. One area of interest is the development of new drugs based on this compound that have improved pharmacokinetic properties and greater selectivity for the dopamine transporter. Another area of research is the investigation of the long-term effects of this compound on the brain and behavior, as well as its potential for the treatment of psychiatric disorders. Finally, researchers may also explore the use of this compound as a tool for investigating the role of the dopamine transporter in other neurological conditions, such as Parkinson's disease and schizophrenia.
合成法
The synthesis of 2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one involves several steps, including the reaction of 2-chloro-1-nitrobenzene with cycloheptylmethylamine to form the corresponding amine intermediate, which is then reacted with methyl iodide to form the N-methylated amine. This intermediate is then reacted with phthalic anhydride to form the final product, this compound.
科学的研究の応用
2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one has been extensively studied in the field of neuroscience due to its potential applications as a tool for investigating the role of the dopamine transporter in the brain. The dopamine transporter is a protein that is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, and is a key target for drugs used to treat psychiatric disorders such as depression and addiction.
特性
IUPAC Name |
2-[[cycloheptyl(methyl)amino]methyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-19(15-9-4-2-3-5-10-15)13-20-17(21)16-11-7-6-8-14(16)12-18-20/h6-8,11-12,15H,2-5,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBCVUVVRRVIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CN1C(=O)C2=CC=CC=C2C=N1)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7509734.png)

![2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509749.png)



![[4-[(3-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7509775.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(oxolan-2-yl)methanone](/img/structure/B7509778.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509786.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone](/img/structure/B7509793.png)
![N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7509799.png)

